![molecular formula C11H6ClN3OS B2759629 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether CAS No. 439120-55-5](/img/structure/B2759629.png)
5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether
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Description
Scientific Research Applications
Antimicrobial Activity
Compounds related to "5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether" have been investigated for their antimicrobial properties. For example, N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives demonstrated good antibacterial activity against Gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Foroumadi et al., 2007).
Corrosion Inhibition
Quinoxaline derivatives, including those structurally similar to "5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether," have been applied as corrosion inhibitors for mild steel in acidic medium. These compounds showed high corrosion inhibition efficiency, suggesting their utility in protecting metals from corrosion (Saraswat & Yadav, 2020).
Chemical Sensing
A study on a chemosensor based on a related compound exhibited high selectivity for the sequential detection of Cu(2+) and CN(-) in aqueous media. This sensor's practical performance for detecting copper ions in water samples showcases the potential application of these compounds in environmental monitoring and safety (You et al., 2015).
Synthetic Applications and Structural Analysis
Research has also focused on the synthesis and characterization of compounds with structural similarities, providing insights into their potential applications in various fields. For instance, the synthesis and antibacterial activity of quinoline derivatives integrated with pyrazole and benzofuran moieties indicate the versatility of these compounds in creating bioactive molecules (Idrees et al., 2020).
properties
IUPAC Name |
5-(5-chloroquinolin-8-yl)oxythiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWCCKSEKDFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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